Antifungal agent 68

Antifungal drug development CYP51 inhibition Structure-activity relationship

Researchers studying azole resistance face challenges due to subtle structural changes drastically altering antifungal activity. Antifungal agent 68 (compound 10) is a synthetic, miconazole-based imidazole derivative synthesized from eugenol, designed as a targeted inhibitor of fungal lanosterol 14α-demethylase (CYP51). - Disrupts ergosterol biosynthesis; validated against Candida spp. and Cryptococcus gattii - Defined CC50 (44.2 μM vs. H9c2 cells) for preliminary selectivity calculations - Enables SAR campaigns via its eugenol backbone, imidazole ring, and chlorinated phenyl group

Molecular Formula C23H27ClN2O3
Molecular Weight 414.9 g/mol
Cat. No. B12387658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 68
Molecular FormulaC23H27ClN2O3
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C23H27ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h5-13,17,21H,3-4,14-16H2,1-2H3
InChIKeyZNVPLDJFKLZZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 68 Procurement Guide: Chemical Identity and Baseline Characteristics for Laboratory Research


Antifungal agent 68 (CAS 2925307-53-3, also designated as compound 10) is a synthetic imidazole-class antifungal compound with the molecular formula C₂₃H₂₇ClN₂O₃ and a molecular weight of 414.93 g/mol . It is a research tool compound that targets fungal lanosterol 14α-demethylase (CYP51), thereby inhibiting ergosterol biosynthesis, a critical component of fungal cell membrane integrity . The compound is commercially available from multiple research reagent suppliers and is primarily used in antifungal susceptibility studies and mechanism-of-action investigations involving Candida species and Cryptococcus gattii [1].

Why Antifungal Agent 68 Cannot Be Interchanged with Generic Azole Antifungals: A Scientific Rationale


Antifungal agent 68 is not a generic azole; it is a specific imidazole derivative with a distinct structure-activity relationship. While many azole antifungals (e.g., fluconazole, voriconazole, posaconazole) are triazole-based, agent 68 contains an imidazole ring that directly interacts with the heme group of CYP51, potentially conferring different binding kinetics and resistance profiles . This structural divergence may result in differential susceptibility patterns against certain fungal strains, particularly Cryptococcus gattii, which is less commonly covered by first-line triazoles. Substituting agent 68 with a generic triazole in research assays may yield incomparable or non-reproducible results, especially when investigating CYP51 inhibition mechanisms or evaluating antifungal activity against specific Candida and Cryptococcus isolates . The following quantitative evidence provides a basis for differentiating agent 68 from in-class alternatives.

Quantitative Differentiation of Antifungal Agent 68: Evidence-Based Comparative Analysis for Informed Procurement


Imidazole vs. Triazole CYP51 Heme Interaction: A Structural Basis for Differential Inhibition

Antifungal agent 68 contains an imidazole ring that directly coordinates with the heme iron of fungal CYP51, a mechanism distinct from triazole antifungals (e.g., fluconazole, voriconazole, posaconazole, itraconazole) which utilize a triazole ring for heme coordination . The imidazole-heme interaction may exhibit different binding affinities and off-rates, potentially leading to altered inhibitory potency and resistance profiles . While quantitative head-to-head enzymatic inhibition data (IC₅₀) is not publicly available, this mechanistic difference represents a class-level inference that imidazole-based agents like 68 may overcome certain CYP51 mutations that confer resistance to triazoles.

Antifungal drug development CYP51 inhibition Structure-activity relationship

Targeted Spectrum of Activity: Candida spp. and Cryptococcus gattii Coverage

Antifungal agent 68 is specifically described as active against Candida species and Cryptococcus gattii . In contrast, fluconazole, a first-line triazole, demonstrates broad activity against Candida spp. and Cryptococcus neoformans but has limited efficacy against C. gattii and is ineffective against Aspergillus [1]. Voriconazole and posaconazole have broader spectra that include Aspergillus, but their use is often reserved for invasive infections and they carry more significant drug-drug interaction liabilities [2]. Quantitative MIC data for agent 68 against specific strains is not publicly available; however, the reported spectrum suggests potential utility in studies focused on C. gattii, which is less commonly covered by fluconazole.

Antifungal susceptibility testing Candida Cryptococcus gattii

Lack of Clinical CYP3A4 Inhibition Liability: A Preclinical Safety Differentiation

Many triazole antifungals, particularly voriconazole and posaconazole, are potent inhibitors of human cytochrome P450 enzymes, especially CYP3A4, leading to significant drug-drug interactions [1]. Fluconazole is a moderate CYP3A4 inhibitor. In contrast, Antifungal agent 68 is a research compound that has not been clinically characterized, but its imidazole structure may confer a different selectivity profile toward fungal CYP51 over human CYP enzymes . While no direct comparative CYP inhibition data is available, this class-level inference suggests that agent 68 could serve as a cleaner tool compound for in vitro studies without the confounding effects of human CYP modulation observed with clinical triazoles.

Drug-drug interaction CYP3A4 Hepatotoxicity

Availability and Purity for Research Use: Commercial Supply vs. Clinical Formulations

Antifungal agent 68 is available from multiple research suppliers (e.g., MedChemExpress, TargetMol) with catalog specifications of purity typically ≥95% . In contrast, clinical azole antifungals (fluconazole, voriconazole) are supplied as pharmaceutical formulations containing excipients that may interfere with certain in vitro assays or animal studies. While not a direct potency comparison, the availability of a pure research-grade compound simplifies experimental design and ensures reproducibility in mechanistic studies. Quantitative purity data (e.g., HPLC purity ≥95%) is provided by vendors, whereas clinical formulations do not guarantee purity levels suitable for research use .

Research reagent procurement Purity Compound sourcing

Optimized Research Applications for Antifungal Agent 68: Targeted Use Cases Based on Quantitative Differentiation


In Vitro CYP51 Inhibition Studies Requiring Imidazole-Specific Tool Compounds

Antifungal agent 68 is suited for biochemical assays investigating lanosterol 14α-demethylase (CYP51) inhibition where an imidazole-based inhibitor is required as a comparator to triazole antifungals. The compound's imidazole ring enables direct heme coordination, providing a structural control distinct from triazoles like fluconazole or voriconazole. This differentiation is critical for structure-activity relationship (SAR) studies aimed at understanding azole resistance mechanisms.

Antifungal Susceptibility Testing Against Cryptococcus gattii Isolates

Given its reported activity against Cryptococcus gattii, agent 68 can be employed in broth microdilution assays to determine MIC values against clinical or reference strains of C. gattii. This application is particularly relevant for laboratories focused on cryptococcal disease research, as fluconazole's limited efficacy against C. gattii necessitates alternative reference compounds.

Mechanistic Studies of Azole Resistance in Candida Species

Antifungal agent 68 may serve as a probe to investigate azole resistance mechanisms in Candida albicans and non-albicans species. Its imidazole scaffold offers a complementary tool to triazole inhibitors, allowing researchers to dissect resistance pathways specific to imidazole vs. triazole binding modes. This can be particularly useful in checkerboard synergy assays with efflux pump inhibitors or in studies of ERG11 mutations.

In Vitro Toxicology and CYP Interaction Profiling

In preclinical safety pharmacology, agent 68 can be used to assess off-target effects on human cytochrome P450 enzymes. Its imidazole structure may exhibit a different CYP inhibition profile compared to triazole antifungals, making it a valuable tool for comparative toxicology studies aimed at understanding structural determinants of CYP-mediated drug interactions. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 68

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.